2-Chloro-4-fluoro-5-hydrazinylphenol

Catalog No.
S1972473
CAS No.
91167-74-7
M.F
C6H6ClFN2O
M. Wt
176.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluoro-5-hydrazinylphenol

CAS Number

91167-74-7

Product Name

2-Chloro-4-fluoro-5-hydrazinylphenol

IUPAC Name

2-chloro-4-fluoro-5-hydrazinylphenol

Molecular Formula

C6H6ClFN2O

Molecular Weight

176.57 g/mol

InChI

InChI=1S/C6H6ClFN2O/c7-3-1-4(8)5(10-9)2-6(3)11/h1-2,10-11H,9H2

InChI Key

ANQYXSGAZZIKEO-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)Cl)F)NN

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)NN
2-Chloro-4-fluoro-5-hydrazinylphenol, also known as CFHP, is a chemical compound that belongs to the class of hydrazine derivatives. This compound has gained significant interest in the field of medicinal chemistry due to its potential use as a pharmaceutical agent. CFHP is a potent inhibitor of a broad range of protein kinases and can also interfere with several other enzyme activities.
CFHP is a white to pale-yellow crystalline solid that is moderately soluble in water, ethanol, and chloroform. It has a melting point of 224-226°C and a boiling point of approximately 458.7°C at 760 mmHg. The molecular formula for CFHP is C6H5ClFN3O, and its molecular weight is 195.58 g/mol.
CFHP can be synthesized by the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chloro-2-fluoroaniline and hydrazine hydrate in the presence of acetic acid. The compound can be purified by recrystallization from ethanol-water mixture.
The structure of CFHP has been characterized by various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
The analysis of CFHP can be done by various techniques such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and voltammetry. These methods can be used for the determination of its purity, stability, and biological activity.
CFHP has been found to exhibit potent cytotoxic activity against a broad range of cancer cell lines, including prostate, colon, and breast cancer. It also exhibits antiangiogenic and anti-metastatic properties. CFHP has been shown to inhibit various kinase activities, including c-Src, FAK, EGFR, and AKT, which play critical roles in cancer cell growth, survival, and migration.
The toxicity and safety profiles of CFHP have been evaluated in various preclinical studies. In vitro studies have shown that CFHP exhibits a relatively low toxicity profile in normal cells, while it exhibits potent cytotoxicity against cancer cells. In vivo studies have shown that CFHP administration at higher doses can cause mild to moderate toxicity in animals, including weight loss, liver and kidney damage, and hematological changes.
CFHP has potential applications in various scientific experiments, including drug discovery, cancer research, and molecular biology. Its potent kinase inhibition activity makes it a promising agent for the treatment of various cancer types.
Various research studies have been conducted on CFHP, evaluating its biological activities, pharmacokinetic properties, and mechanisms of action. Preclinical studies have shown promising results, which have led to the development of CFHP analogs with improved pharmacokinetic and biological properties.
CFHP has potential implications in various fields of research and industry, including drug development, cancer therapy, and molecular biology. Its potent kinase inhibition activity makes it a promising agent for the treatment of various cancer types.
Despite the potential applications of CFHP in various fields of research and industry, there are still limitations that need to be addressed. One of the primary limitations is the toxicity profile exhibited at higher doses, which can limit its clinical utility.
for research on CFHP include the development of analogs with improved pharmacokinetic and safety profiles, elucidation of its mechanisms of action, and evaluation of its potential use in combination with other cancer therapeutics. Additional studies are also needed to explore its potential applications in other fields of research and industry, such as molecular biology and chemical synthesis.
In conclusion, CFHP is a promising chemical compound with potential implications in various fields of research and industry. Its potent kinase inhibition activity and anticancer properties make it a promising agent for the treatment of various cancer types. However, the limitations and safety profile need to be addressed to ensure its clinical utility. Future research directions should focus on the development of analogs with improved pharmacokinetic and safety profiles and exploring its potential applications in other areas.

XLogP3

1.5

Other CAS

91167-74-7

Wikipedia

2-Chloro-4-fluoro-5-hydrazinylphenol

Dates

Modify: 2023-08-16

Explore Compound Types